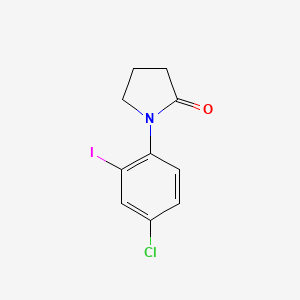
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-2-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparación Con Compuestos Similares
- N-(4-Chloro-2-iodophenyl)acetamide
- 4-Chloro-2-iodoaniline
- 1-(4-Chloro-2-hydroxy-5-iodophenyl)ethan-1-one
Comparison: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(4-Chloro-2-iodophenyl)acetamide lacks the pyrrolidinone ring, resulting in different reactivity and biological activity. The presence of both chlorine and iodine atoms in the compound also contributes to its unique electronic and steric characteristics, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H9ClINO |
|---|---|
Peso molecular |
321.54 g/mol |
Nombre IUPAC |
1-(4-chloro-2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
NJOGIBIQKSFUTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



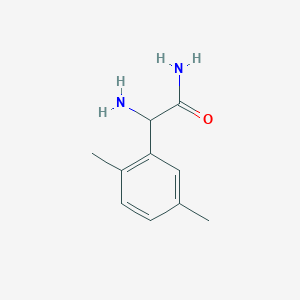
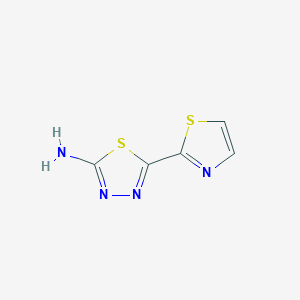
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
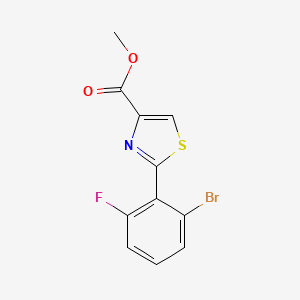
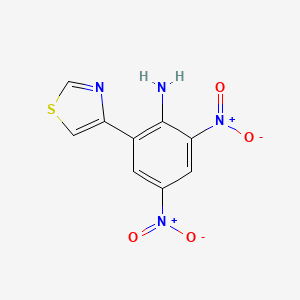
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)



![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)
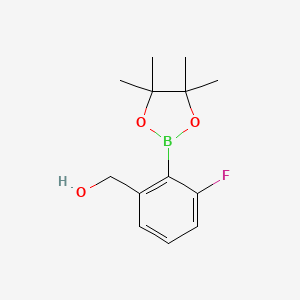
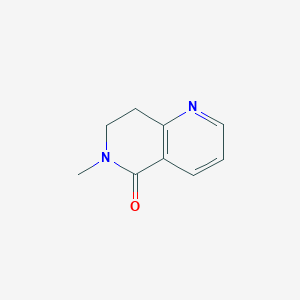
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
